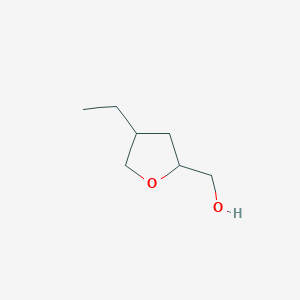
(4-Ethyloxolan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethyloxolan-2-yl)methanol is an organic compound with the molecular formula C₇H₁₄O₂ It is a derivative of oxolane, featuring an ethyl group at the fourth position and a hydroxymethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyloxolan-2-yl)methanol typically involves the reaction of oxirane with ethanol in the presence of a catalyst. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the ethanol molecule. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (4-Ethyloxolan-2-yl)aldehyde or (4-Ethyloxolan-2-yl)carboxylic acid.
Reduction: Formation of (4-Ethyloxolan-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(4-Ethyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Ethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
- (4-Methyloxolan-2-yl)methanol
- (4-Propylxolan-2-yl)methanol
- (4-Butyloxolan-2-yl)methanol
Comparison: (4-Ethyloxolan-2-yl)methanol is unique due to the presence of the ethyl group, which provides a balance between hydrophobic and hydrophilic properties This makes it more versatile in various applications compared to its methyl, propyl, or butyl counterparts
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(4-ethyloxolan-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3 |
Clé InChI |
JTJUOORYHIGSGL-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(OC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
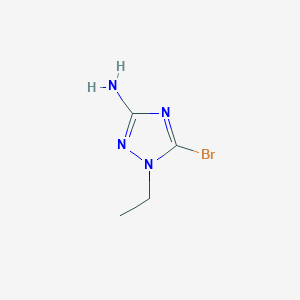
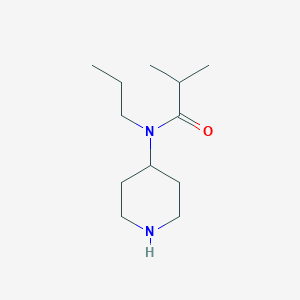

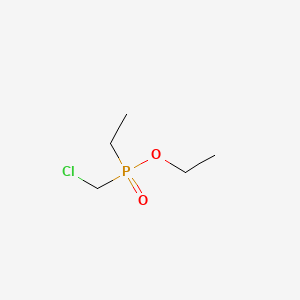
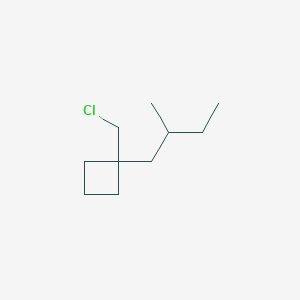
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

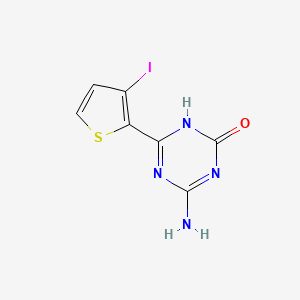

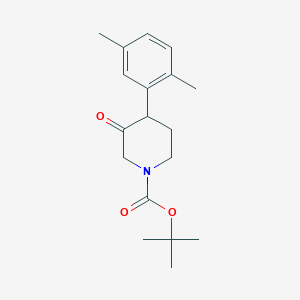
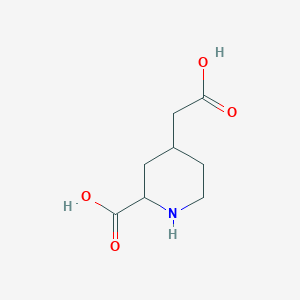

![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
